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Abstract
Yimitasvir (also known as Emitasvir or DAG-181) is a direct-acting antiviral (DAA) agent that

potently inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, pharmacokinetics, and available experimental data for

Yimitasvir. The information is intended for researchers, scientists, and professionals involved

in drug development and virology. All quantitative data is presented in structured tables, and

key experimental methodologies are detailed. Furthermore, signaling pathways and

experimental workflows are visualized using Graphviz diagrams to facilitate a deeper

understanding of this antiviral compound.

Chemical Structure and Physicochemical Properties
Yimitasvir is a complex small molecule with the chemical formula C49H58N8O6.[3] Its

structure is characterized by a central scaffold that enables it to bind with high affinity to the

HCV NS5A protein.

Table 1: Chemical and Physical Properties of Yimitasvir
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Property Value Source

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-

[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-

(methoxycarbonylamino)-3-

methylbutanoyl]pyrrolidin-2-

yl]-3H-benzimidazol-5-yl]-3-

tricyclo[6.2.1.02,7]undeca-

2,4,6-trienyl]phenyl]-1H-

imidazol-2-yl]pyrrolidin-1-yl]-3-

methyl-1-oxobutan-2-

yl]carbamate

[3]

Molecular Formula C49H58N8O6 [3]

Molecular Weight 855.0 g/mol [3]

CAS Number 1959593-23-7 [3]

Synonyms Emitasvir, DAG-181 [2]

Mechanism of Action: Inhibition of HCV NS5A
Yimitasvir exerts its antiviral activity by targeting the HCV non-structural protein 5A (NS5A), a

multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5]

NS5A inhibitors, including Yimitasvir, are thought to bind to Domain I of the NS5A protein,

inducing a conformational change that disrupts its normal function.[3][6] This interference with

NS5A leads to the inhibition of the formation of the membranous web, which is the site of HCV

replication, and impairs the assembly of new viral particles.[4]
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Mechanism of Yimitasvir's inhibitory action on the HCV life cycle.

In Vitro Efficacy
The in vitro antiviral activity of Yimitasvir is typically evaluated using HCV replicon assays.

These cell-based assays allow for the quantification of HCV RNA replication in a controlled

environment.

Table 2: In Vitro Efficacy of Yimitasvir against HCV Genotypes

HCV Genotype EC50 (pM) Cell Line Assay Type Source

1a 50 Huh-7

Luciferase

Reporter

Replicon

[6]

1b 9 Huh-7

Luciferase

Reporter

Replicon

[6]

Experimental Protocol: HCV Replicon Luciferase Assay
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Cell Line and Replicon: Huh-7 human hepatoma cells stably harboring a subgenomic HCV

replicon (e.g., genotype 1b) containing a luciferase reporter gene are used.[6]

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated

overnight to allow for attachment.[7]

Compound Preparation: A stock solution of Yimitasvir is prepared in DMSO and serially

diluted in culture medium to achieve the desired concentrations.[7]

Compound Addition: The culture medium is replaced with the medium containing the various

concentrations of Yimitasvir. Vehicle controls (DMSO) and no-drug controls are included.[7]

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with

5% CO2.[6]

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured

using a luminometer. The light output is directly proportional to the level of HCV RNA

replication.[6]

Data Analysis: The EC50 value, which is the concentration of Yimitasvir that inhibits 50% of

HCV replication, is calculated from the dose-response curve.[7]
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Workflow for determining the in vitro efficacy of Yimitasvir.
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Pharmacokinetics
Clinical trials in healthy Chinese volunteers and patients with chronic HCV infection have

characterized the pharmacokinetic profile of Yimitasvir.

Table 3: Pharmacokinetic Parameters of Yimitasvir in Healthy Adults

Parameter
Single Ascending
Dose (30-100 mg)

Multiple Ascending
Dose (100-200 mg)

Source

Tmax (median, h) 3.5 - 4.0 Not specified [8]

Cmax (ng/mL)
Dose-proportional

increase

Less than dose-

proportional increase
[8]

AUC0-t
Dose-proportional

increase

Less than dose-

proportional increase
[8]

Terminal Half-life (t1/2,

h)
13.4 - 19.7 Not specified [8]

Elimination Route

Primarily fecal

excretion of the parent

drug

Primarily fecal

excretion of the parent

drug

[8]

Effect of High-Fat

Meal

Decreased rate and

extent of absorption
Not specified [8]

Experimental Protocol: Pharmacokinetic Analysis in
Clinical Trials

Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending

dose studies are conducted in healthy volunteers.[8] A crossover study design is used to

assess the effect of food.[8]

Dosing: Yimitasvir is administered orally as capsules at various dose levels.[8]

Blood Sampling: Serial blood samples are collected at predefined time points post-dose.[9]
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Plasma Preparation: Plasma is separated from whole blood by centrifugation.

Bioanalysis (LC-MS/MS): Plasma concentrations of Yimitasvir are quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

Sample Preparation: Protein precipitation is a common method for extracting the drug

from plasma.[11]

Chromatographic Separation: Separation is achieved on a C18 analytical column with a

suitable mobile phase gradient.[11]

Mass Spectrometric Detection: Detection is performed using a mass spectrometer in

multiple reaction monitoring (MRM) mode.[10]

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are

calculated from the plasma concentration-time data using non-compartmental analysis with

software such as Phoenix WinNonlin.[8]
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Workflow for the pharmacokinetic analysis of Yimitasvir.

Resistance-Associated Substitutions
As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the target

protein can reduce the efficacy of Yimitasvir. For NS5A inhibitors, RASs at specific amino acid

positions in the NS5A protein are of clinical significance.

Table 4: Key Resistance-Associated Substitutions for NS5A Inhibitors in HCV Genotype 1
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Genotype Amino Acid Position Common Substitutions

1a M28, Q30, L31, Y93
M28T/V, Q30R/H/E/K, L31M/V,

Y93H/N/C

1b L31, Y93 L31M/V, Y93H

Note: This table represents common RASs for the class of NS5A inhibitors. Specific data on the

most impactful RASs for Yimitasvir is an area for further investigation.

Synthesis
An improved synthesis process for Emitasvir (Yimitasvir) has been developed, significantly

increasing the overall yield from 17% to 40%.[8] The process involves an enantioselective

enzymatic desymmetrization step, which is a cost-effective and scalable method that avoids the

loss of chiral raw materials.[8] A key step in the synthesis is a Suzuki-Miyaura coupling

reaction.[8] A detailed, step-by-step protocol is proprietary and not publicly available.

Conclusion
Yimitasvir is a potent HCV NS5A inhibitor with a well-characterized pharmacokinetic profile

and demonstrated in vitro efficacy against common HCV genotypes. Its mechanism of action,

centered on the disruption of NS5A function, makes it an effective component of combination

therapies for chronic hepatitis C. Further research into Yimitasvir-specific resistance patterns

and the public dissemination of detailed experimental protocols would be beneficial for the

scientific community. This technical guide provides a solid foundation for researchers and drug

development professionals working with this important antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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